REACTION_CXSMILES
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[F:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[O:9][CH:10]=[CH:11][CH:12]=2)=[CH:4][CH:3]=1.[Li]CCCC.[CH3:18][C:19]1([CH3:30])[C:23]([CH3:25])([CH3:24])[O:22][B:21](OC(C)C)[O:20]1>O1CCCC1>[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[O:9][C:10]([B:21]3[O:22][C:23]([CH3:25])([CH3:24])[C:19]([CH3:30])([CH3:18])[O:20]3)=[CH:11][CH:12]=2)=[CH:6][CH:7]=1
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Name
|
|
Quantity
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1.5 g
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Type
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reactant
|
Smiles
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FC1=CC=C(C=C1)C=1OC=CC1
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Name
|
|
Quantity
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4.4 mL
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Type
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reactant
|
Smiles
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[Li]CCCC
|
Name
|
|
Quantity
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100 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
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Quantity
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3.42 g
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Type
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reactant
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Smiles
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CC1(OB(OC1(C)C)OC(C)C)C
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
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Details
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with stirring at −78° C. under nitrogen
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The resulting solution was warmed slowly to −40° C. over 45 min
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Duration
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45 min
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Type
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STIRRING
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Details
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stirred at this temperature for another 30 min
|
Duration
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30 min
|
Type
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TEMPERATURE
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Details
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The mixture was cooled again below −78° C.
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Type
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TEMPERATURE
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Details
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After warming to room temperature
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Type
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CUSTOM
|
Details
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the mixture was quenched with NH4Cl (aq)
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Type
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EXTRACTION
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Details
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extracted with ethyl acetate (3×80 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined organic layers were dried over anhydrous sodium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Type
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CUSTOM
|
Details
|
to give the residue (1.20 g crude), which
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Type
|
CUSTOM
|
Details
|
was used to the next step without further purification
|
Name
|
|
Type
|
|
Smiles
|
FC1=CC=C(C=C1)C1=CC=C(O1)B1OC(C(O1)(C)C)(C)C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |